N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14762087
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O3/c1-12(25)21-15-3-2-4-16(10-15)22-20(26)18-11-17(23-24-18)13-5-6-19-14(9-13)7-8-27-19/h2-6,9-11H,7-8H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
| Standard InChI Key | QADBEFOBOZHQGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Introduction
N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazole ring, an acetylamino group, and a benzofuran moiety, which are crucial for its pharmacological properties.
Key Structural Features:
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Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms.
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Acetylamino Group: Attached to the phenyl ring, contributing to its reactivity and potential biological activity.
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Benzofuran Moiety: A fused ring system consisting of a benzene ring and a furan ring.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide involves several organic chemistry methods. These methods typically require careful optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to achieve high yield and purity.
Potential Applications
This compound has potential applications in various scientific fields, particularly in medicinal chemistry. Its unique combination of functional groups suggests that it may exhibit interesting biological activities, making it a candidate for drug discovery processes.
Potential Biological Activities:
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Interaction Studies: Essential for understanding how the compound interacts with biological targets, which can help elucidate its mechanism of action and potential therapeutic applications.
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Pharmacological Properties: The presence of a pyrazole ring and other functional groups may contribute to its pharmacological properties.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide | Contains hydroxymethylphenyl instead of benzofuran | Potentially enhanced solubility |
| N-{2-[4-(acetylanilino)-2-oxoethyl]}benzothiazol | Benzothiazole moiety | Known for antitumor activity |
| N-(3-acetylphenyl)-4-{[4-(trifluoromethyl)phenyl]thio}butanamide | Contains trifluoromethyl group | Enhanced lipophilicity |
Research Findings and Future Directions
Research on N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is ongoing, focusing on its synthetic pathways, biological applications, and interaction studies. Molecular docking simulations and biochemical assays are crucial for understanding its binding affinity and specificity towards target proteins.
Future Research Directions:
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Detailed Interaction Studies: To fully elucidate the compound's mechanism of action and potential therapeutic applications.
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Optimization of Synthesis Methods: To improve yield and purity, enhancing its availability for further research.
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